molecular formula C11H11FO2 B2890483 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1445893-75-3

2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid

Cat. No.: B2890483
CAS No.: 1445893-75-3
M. Wt: 194.205
InChI Key: NHHRFNOEENJVSI-UHFFFAOYSA-N
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Description

2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid is a fluorinated organic compound that serves as a valuable synthetic intermediate and building block in pharmaceutical research and development. The compound features a cyclopropane ring linked to a phenyl group and an acetic acid side chain, a structure often associated with bioactive molecules . The presence of the fluorine atom at the meta position of the phenyl ring is a critical structural modification, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a common feature in modern drug design . The calculated molecular weight for a compound with the formula C11H11FO2 is approximately 194.20 g/mol . This molecular framework is structurally similar to other research compounds documented in scientific literature and patents, particularly those investigated for their potential biological activity . As a carboxylic acid, it can be readily functionalized into esters, amides, or other derivatives, facilitating the exploration of structure-activity relationships (SAR) . Researchers utilize this compound exclusively for laboratory research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHRFNOEENJVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclopropanation of (3-Fluorophenyl)acetic Acid Derivatives

A prominent method involves the condensation of (3-fluorophenyl)acetic acid with cyclopropanecarboxylic acid ethyl ester under strongly basic conditions. As detailed in EP3475288B1, sodium hydride (21.12 kg) in a toluene-dimethyl sulfoxide (DMSO) solvent system facilitates deprotonation of (3-fluorophenyl)acetic acid, followed by nucleophilic attack on cyclopropanecarboxylic acid ethyl ester. The reaction proceeds at 95–110°C for 1.5 hours, yielding 1-cyclopropyl-2-(3-fluorophenyl)ethanone as a key intermediate (Scheme 1).

Table 1: Reaction Conditions and Yields for Cyclopropanation

Parameter Value Source
Base NaH (1.2 eq)
Solvent Toluene:DMSO (19:1)
Temperature 95–110°C
Yield 85–92%

Post-reaction workup includes aqueous quenching, toluene extraction, and vacuum distillation. The crude product is crystallized from ethanol, achieving >99% purity by HPLC.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes saponification using aqueous NaOH (2.5 M) in tetrahydrofuran (THF) at 60°C for 4 hours. Acidification with HCl precipitates 2-[1-(3-fluorophenyl)cyclopropyl]acetic acid in 88% yield. Nuclear magnetic resonance (NMR) data confirm successful conversion:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.37–7.26 (m, 2H), 7.19–7.09 (m, 2H), 2.81 (s, 2H), 1.90–1.88 (m, 1H), 1.19–1.16 (m, 1H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 178.2 (COOH), 161.8 (d, JCF = 246.7 Hz), 130.3–115.8 (aromatic carbons), 32.4 (cyclopropane CH₂).

Grignard Reaction-Based Cyclopropane Assembly

Cyclopropylmagnesium Bromide Addition to Keto Esters

CN102241612B discloses a Grignard approach where cyclopropylmagnesium bromide reacts with 2-(3-fluorophenyl)-N-methoxy-N-methylacetamide in THF at −10°C. The reaction forms a tertiary alcohol intermediate, which undergoes oxidation with pyridinium chlorochromate (PCC) to yield the corresponding ketone.

Key Advantages :

  • High stereoselectivity (>95% trans cyclopropane configuration)
  • Mild conditions (−10°C to 25°C)
  • Scalable to multi-kilogram batches

Oxidative Cleavage to Carboxylic Acid

The ketone intermediate is subjected to oxidative cleavage using KMnO₄ in acidic medium (H₂SO₄, 10% v/v) at 80°C for 6 hours. This step converts the ketone to the carboxylic acid with 78% yield.

Multi-Step Synthesis via Protected Intermediates

Methoxymethyl (MOM) Protection Strategy

A patent-pending method (CN102140059B) employs MOM protection to enhance reaction selectivity:

  • Esterification : (3-Fluorophenyl)acetic acid → methyl ester (H₂SO₄, MeOH, 90% yield)
  • MOM Protection : Reaction with chloromethyl methyl ether (MOMCl) in CH₂Cl₂ (Et₃N, 0°C, 86% yield)
  • Grignard Addition : Cyclopropylmagnesium bromide in THF (−78°C, 2h, 89% yield)
  • Deprotection : HCl/MeOH (reflux, 3h) → this compound (82% overall yield)

Table 2: Comparative Analysis of Protection Strategies

Method Yield (%) Purity (%) Reaction Time (h)
MOM Protection 82 98.5 12
Direct Cycloprop 85 99.1 6

Environmental and Industrial Considerations

Solvent Recovery and Waste Management

The EP3475288B1 process emphasizes solvent recycling:

  • Toluene recovery: 95% via vacuum distillation
  • DMSO reuse: 3 cycles without yield loss
  • Aqueous waste treatment: Neutralization with CaCO₃ reduces fluoride ion concentration to <2 ppm

Catalytic Improvements

Recent advances employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), reducing reaction time from 6h to 2h while maintaining 88% yield.

Spectroscopic Characterization and Quality Control

HPLC Purity Profiles

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: Acetonitrile/0.1% H3PO4 (65:35)
  • Retention time: 8.2 min
  • Purity: >99.5%

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₂FNO₂ [M+H]⁺: 209.0851; found: 209.0849

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium amide (NaNH2) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]acetone or this compound derivatives.

    Reduction: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]ethanol or 2-[1-(3-Fluorophenyl)cyclopropyl]ethane.

    Substitution: Products may include 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid or 2-[1-(3-Aminophenyl)cyclopropyl]acetic acid.

Scientific Research Applications

2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can confer rigidity to the molecule, enhancing its binding affinity and selectivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

(a) 2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid

  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 168.11 g/mol
  • Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to the 3-fluorophenyl analog. This enhances solubility in polar solvents but may reduce membrane permeability.
  • Applications : Used as a building block in agrochemicals and pharmaceuticals. Hazards include skin irritation (H315) and acute toxicity (H302) .

(b) 1-(Mercaptomethyl)cyclopropaneacetic Acid

  • Molecular Formula : C₆H₁₀O₂S
  • Molecular Weight : 146.20 g/mol
  • Key Features : The sulfanylmethyl (-CH₂SH) group introduces nucleophilic reactivity, enabling disulfide bond formation. This property is exploited in prodrug designs and metal chelation.
  • Applications : Intermediate in synthesizing cysteine protease inhibitors .

(c) (2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid

  • Molecular Formula: C₁₁H₁₁F₂NO₂
  • Molecular Weight : 239.21 g/mol
  • Key Features: The cyclopropylamino and 2,6-difluorophenyl groups create a chiral center, influencing stereoselective binding to biological targets. The difluoro substitution enhances aromatic ring stability and π-π stacking interactions.
  • Applications: Potential use in antiviral or antibacterial agents .

(d) [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic Acid

  • Molecular Formula: C₁₃H₁₅FNO₂
  • Molecular Weight : 223.25 g/mol
  • Key Features: The 3-fluoro-benzylamino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the purely acidic 3-fluorophenyl analog.
  • Applications : Investigated in CNS-targeted drug discovery .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Acidity (pKa) LogP Applications
This compound C₁₁H₁₁FO₂ 194.21 (calculated) 3-Fluorophenyl ~3.5–4.0 ~2.1 Pharmaceutical intermediate
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 168.11 Trifluoromethyl ~2.5–3.0 ~1.8 Agrochemicals, drug synthesis
1-(Mercaptomethyl)cyclopropaneacetic acid C₆H₁₀O₂S 146.20 Sulfanylmethyl ~4.2 ~1.2 Prodrugs, enzyme inhibitors
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid C₁₃H₁₅FNO₂ 223.25 3-Fluoro-benzylamino ~9.0–10.0 ~2.5 CNS drug candidates

Biological Activity

2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 3-fluorophenyl substituent, which are critical for its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and biological potency in various pharmacological contexts.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. It acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • COX Inhibition : Studies have shown that derivatives similar to this compound can inhibit COX-1 and COX-2 with varying potency. For instance, IC50 values for certain analogs range from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that assess its effects on different cancer cell lines.

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit promising cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with EC50 values reported as low as 10.28 μg/mL for certain derivatives .
Cancer Cell LineEC50 Value (μg/mL)
MCF-710.28
HepG210.79

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been noted for selective inhibition of nNOS, which is relevant in neurodegenerative diseases . This inhibition could potentially reduce neuroinflammation and protect neuronal cells.

Study on Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of similar compounds demonstrated that treatment with these derivatives significantly reduced levels of pro-inflammatory cytokines in animal models, suggesting a robust anti-inflammatory mechanism .

Study on Anticancer Properties

Another investigation assessed the anticancer properties of related compounds in vitro, revealing that they induced apoptosis in cancer cells through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid, and what key reaction conditions are critical for cyclopropane ring formation?

  • Methodological Answer : The cyclopropane ring in such derivatives is typically synthesized via [2+1] cycloaddition reactions, such as the Corey-Chaykovsky reaction, using a fluorophenyl-substituted alkene and a carbene precursor (e.g., diazomethane derivatives). Alternatively, cyclopropanation via Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu) can be employed. Key conditions include strict temperature control (0–5°C for diazo-based reactions) and anhydrous solvents to prevent side reactions. Post-synthesis, the acetic acid moiety is introduced via hydrolysis of ester intermediates or direct alkylation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H-NMR for cyclopropane proton signals (δ 0.8–1.5 ppm, split due to ring strain) and 19F^{19}F-NMR for fluorine coupling patterns (e.g., para/meta substitution on the phenyl ring).
  • IR : Look for carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns indicative of cyclopropane ring cleavage .

Q. What are the recommended storage conditions for this compound to maintain its chemical integrity over extended periods?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the cyclopropane ring or decarboxylation. Desiccants (e.g., silica gel) should be used to prevent moisture absorption, which can destabilize the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for cyclopropane-containing compounds like this compound?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing calculated 19F^{19}F-NMR shifts with experimental values from structurally analogous compounds (e.g., 2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid, δ ~-110 to -120 ppm ).
  • Step 2 : Adjust solvent parameters in simulations to account for dielectric effects.
  • Step 3 : Use 2D-NMR (e.g., COSY, HSQC) to resolve splitting ambiguities caused by cyclopropane ring strain .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before adding buffer.
  • pH Adjustment : Maintain pH >5 to ionize the carboxylic acid group, enhancing solubility.
  • Stability Testing : Perform LC-MS monitoring over 24 hours at 37°C to detect degradation products (e.g., cyclopropane ring-opening or decarboxylation) .

Q. How does the electronic nature of the 3-fluorophenyl substituent influence the acidity of the acetic acid moiety in this compound compared to other fluorophenyl derivatives?

  • Methodological Answer :

  • Acidity Measurement : Use potentiometric titration in water/DMSO mixtures to determine pKa. The electron-withdrawing fluorine at the meta position increases acidity compared to ortho/para derivatives by stabilizing the deprotonated form.
  • Comparative Analysis : Compare with 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid (higher pKa due to reduced resonance withdrawal) and 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid (similar meta effects) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for fluorophenyl-cyclopropyl acetic acid derivatives across different studies?

  • Methodological Answer :

  • Source Validation : Cross-reference assay conditions (e.g., cell lines, incubation times) from studies on analogs like 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid .
  • Control Experiments : Replicate assays with standardized positive/negative controls (e.g., COX inhibitors for anti-inflammatory studies).
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to assess heterogeneity in IC50 values due to methodological variability .

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